

# Cy5.5 Hydrazide: Applications in Cell Imaging and Microscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cy5.5 hydrazide

Cat. No.: B15554994

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## Application Note

**Cy5.5 hydrazide** is a fluorescent dye featuring a hydrazide reactive group, making it an invaluable tool for labeling biomolecules that contain or can be modified to contain aldehyde or ketone groups. Its primary application lies in the fluorescent labeling of glycoproteins, antibodies, and proteins that have undergone oxidative stress. The long-wavelength excitation and emission of the Cy5.5 fluorophore make it particularly well-suited for in vivo near-infrared (NIR) imaging, as these longer wavelengths allow for deeper tissue penetration and encounter lower autofluorescence from biological samples.[1]

The core principle behind the most common application of **Cy5.5 hydrazide**—glycoprotein labeling—involves a two-step process. First, the cis-diol groups present in the sugar residues of glycoproteins are oxidized using a mild oxidizing agent like sodium meta-periodate (NaIO<sub>4</sub>).[2] This reaction cleaves the bond between adjacent carbon atoms with hydroxyl groups, resulting in the formation of reactive aldehyde groups.[2] Subsequently, the hydrazide moiety of **Cy5.5 hydrazide** reacts with these newly formed aldehyde groups to form a stable hydrazone bond, effectively tagging the glycoprotein with a fluorescent label.[1][2] This method is highly specific for glycoproteins and is particularly advantageous for labeling antibodies, as the glycosylation sites are often located far from the antigen-binding sites, minimizing interference with the antibody's function.[1][3]

Beyond glycoproteins, **Cy5.5 hydrazide** can also be used to label other molecules containing carbonyl groups, which can form spontaneously in proteins through oxidative stress or

deamination.[1] This allows for the study of cellular damage and other biological processes.

## Quantitative Data

The following tables summarize the key spectral properties of **Cy5.5 hydrazide** and the closely related Cy5 hydrazide. These parameters are crucial for designing imaging experiments and selecting appropriate filter sets for microscopy.

Table 1: Spectral Properties of **Cy5.5 Hydrazide**

Property	Value	Source
Excitation Maximum	673 nm	[4]
Emission Maximum	707 nm	[4]
Molar Extinction Coefficient	209,000 cm <sup>-1</sup> M <sup>-1</sup>	[4]
Fluorescence Quantum Yield	0.2	[4]
Recommended Storage	-20°C, protected from light	[1][4]
Solubility	DMSO, DMF, DCM	[4]

Table 2: Spectral Properties of Cy5 Hydrazide

Property	Value	Source
Excitation Maximum	646 - 649 nm	[5][6]
Emission Maximum	662 - 665 nm	[5][6]
Molar Extinction Coefficient	250,000 cm <sup>-1</sup> M <sup>-1</sup>	[6]
Fluorescence Quantum Yield	0.2	[6]
Recommended Storage	< -15°C, protected from light and moisture	[5]
Solubility	DMSO	[5]

## Experimental Protocols

### Protocol 1: Fluorescent Labeling of Glycoproteins with **Cy5.5 Hydrazide**

This protocol details the steps for labeling glycoproteins, such as antibodies, using **Cy5.5 hydrazide**.

#### Materials:

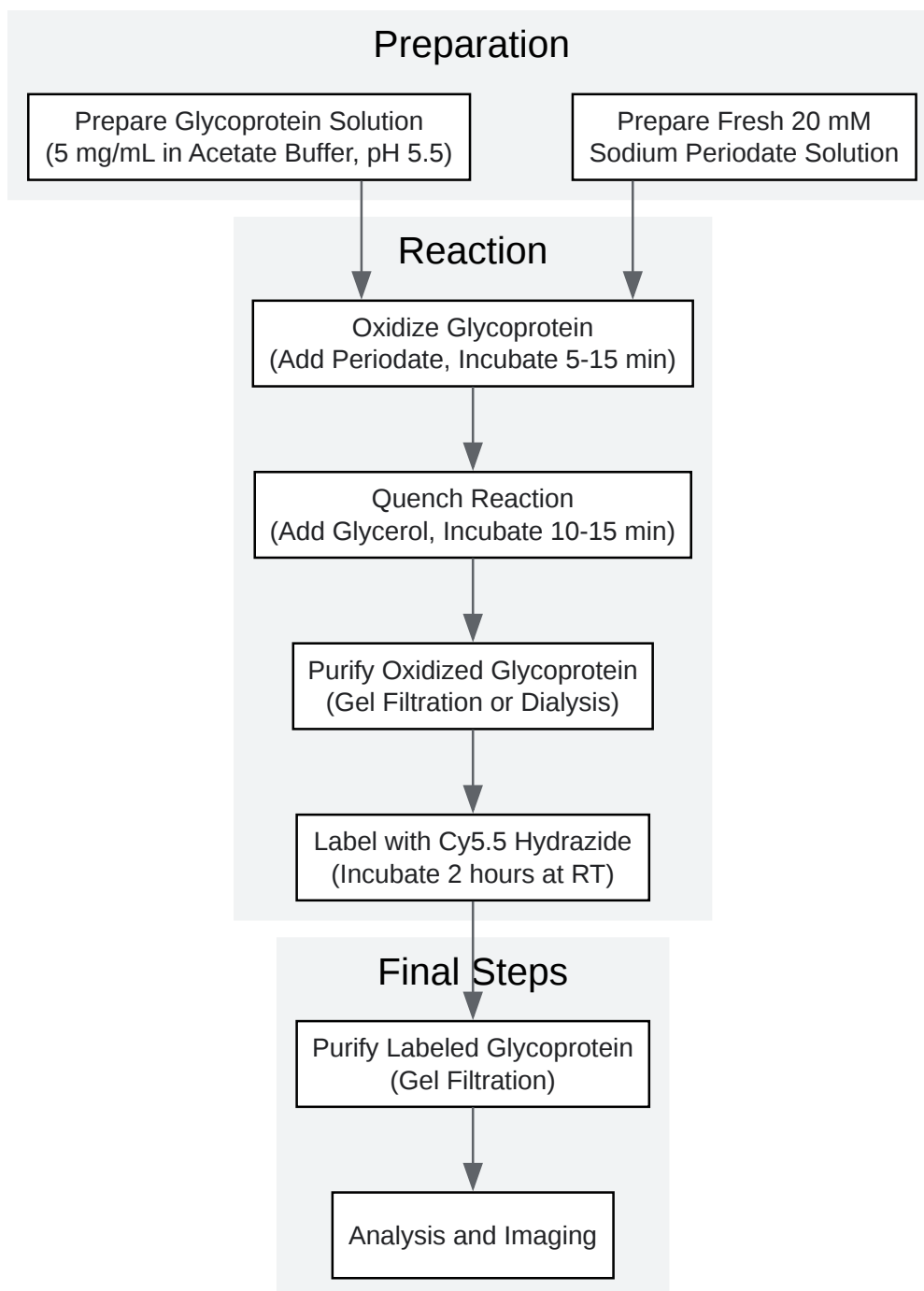
- Glycoprotein (e.g., antibody) solution
- 0.1 M Sodium Acetate Buffer, pH 5.5
- Sodium meta-periodate ( $\text{NaIO}_4$ )
- Glycerol or ethylene glycol
- **Cy5.5 hydrazide**
- Anhydrous DMSO
- Purification column (e.g., gel filtration)

#### Procedure:

- Glycoprotein Preparation:
  - Prepare a 5 mg/mL solution of the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5).[\[3\]](#)
  - If the protein buffer contains primary amines like Tris or glycine, it must be exchanged with the acetate buffer via dialysis or a desalting column.
- Oxidation of Glycoprotein:
  - Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).[\[2\]](#)[\[3\]](#)
  - Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).[\[3\]](#)

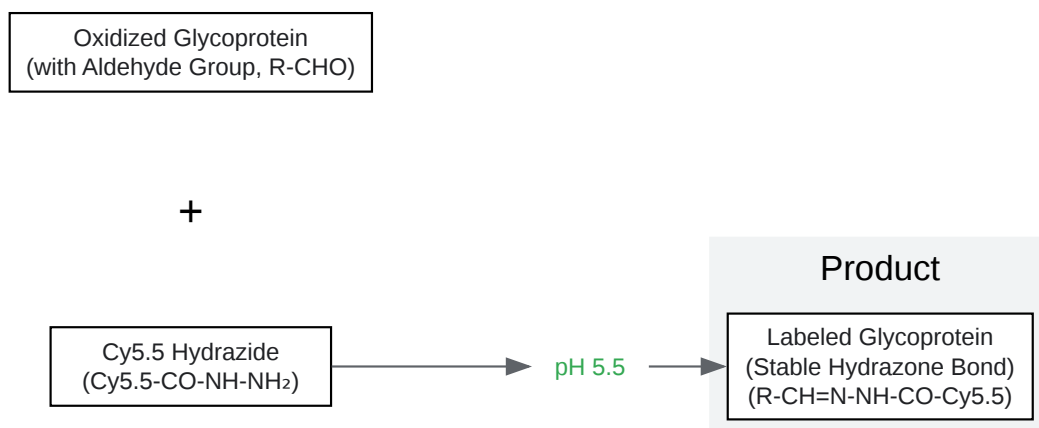
- Incubate the reaction for 5-15 minutes at room temperature in the dark.[\[2\]](#)[\[3\]](#)
- Quench the oxidation reaction by adding glycerol to a final concentration of 10-20 mM.[\[2\]](#)
- Incubate for an additional 10-15 minutes at room temperature.[\[2\]](#)
- Purification of Oxidized Glycoprotein:
  - Remove excess periodate and quenching agent by purifying the oxidized glycoprotein using a gel filtration column or through dialysis against 0.1 M sodium acetate buffer (pH 5.5).[\[2\]](#)[\[3\]](#)
- Labeling with **Cy5.5 Hydrazide**:
  - Prepare a 50 mM stock solution of **Cy5.5 hydrazide** in anhydrous DMSO.[\[3\]](#)
  - Add the **Cy5.5 hydrazide** solution to the purified, oxidized glycoprotein solution. A common starting point is a 10:1 molar ratio of dye to protein.
  - Incubate the reaction for 2 hours at room temperature in the dark, with gentle mixing.[\[3\]](#)
- Purification of Labeled Glycoprotein:
  - Purify the labeled glycoprotein from unreacted dye using a gel filtration column.
  - The labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

## Visualizations



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Caption: Experimental workflow for labeling glycoproteins with **Cy5.5 hydrazide**.



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Caption: Chemical principle of **Cy5.5 hydrazide** labeling of an aldehyde group.

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Address: 3281 E Guasti Rd  
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